molecular formula C19H12ClN3O B11462242 10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine

10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B11462242
M. Wt: 333.8 g/mol
InChI Key: CTEJLUNYQPLKNX-UHFFFAOYSA-N
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Description

10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines chromeno, pyrazolo, and pyrimidine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

The synthesis of 10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the formimidate derivative can be treated with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine core . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

These compounds share similar structural motifs but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of chromeno, pyrazolo, and pyrimidine rings in this compound distinguishes it from these analogs, providing distinct advantages in specific applications.

Properties

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

4-chloro-15-phenyl-8-oxa-12,16,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),3,5,11,13,15-heptaene

InChI

InChI=1S/C19H12ClN3O/c20-14-6-7-17-15(8-14)19-13(11-24-17)10-21-18-9-16(22-23(18)19)12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

CTEJLUNYQPLKNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)N4C(=CC(=N4)C5=CC=CC=C5)N=C2

Origin of Product

United States

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